N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound featuring a furochromen core fused with a pyrrolidine moiety. The furochromen scaffold (a fused furan-chromene system) is substituted with three methyl groups at positions 3, 5, and 9, a 7-oxo group, and an acetamide side chain linked to an ethylpyrrolidinylmethyl group. Its design likely draws from known furochromen derivatives, which are studied for antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H28N2O4/c1-5-25-8-6-7-16(25)11-24-20(26)10-19-14(3)18-9-17-13(2)12-28-21(17)15(4)22(18)29-23(19)27/h9,12,16H,5-8,10-11H2,1-4H3,(H,24,26) |
InChI Key |
VEIYYDIBKOCFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Furochromenone Core: This involves the condensation of suitable aromatic aldehydes with active methylene compounds, followed by cyclization and oxidation steps.
Coupling of the Pyrrolidine and Furochromenone Units: The pyrrolidine derivative is then coupled with the furochromenone core using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural motifs.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or expression. The pathways involved could include signal transduction, gene regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on substituents, physicochemical properties, and functional attributes.
Core Scaffold and Functional Groups
Key Observations :
- The furochromen core is conserved in the target compound, II-20, and ’s compound, but substituent variations significantly alter physicochemical properties. For example: II-20 incorporates a carbamothioyl group, enhancing hydrogen-bonding capacity and likely contributing to its fungicidal activity . The target compound’s ethylpyrrolidinylmethyl group introduces a tertiary amine, improving water solubility compared to purely aromatic analogs.
Physicochemical and Spectroscopic Data
Analysis :
- Melting Points : Higher melting points (e.g., 230–231°C for II-20) correlate with increased hydrogen-bonding capacity (carbamothioyl group) or aromatic stacking . The target compound’s melting point is unreported but predicted to be lower than II-20 due to its aliphatic amine.
- Spectral Signatures : All compounds show characteristic C=O (1,690–1,730 cm⁻¹) and NH stretches (3,300–3,400 cm⁻¹), confirming acetamide and heterocyclic motifs .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound with potential therapeutic applications due to its unique biological activity profile. This article aims to summarize the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a pyrrolidine moiety with a furochromene backbone. Its molecular formula is , and it has a molecular weight of approximately 318.41 g/mol. The structural representation can be summarized as follows:
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to enhance neural stem cell proliferation and differentiation through modulation of signaling pathways such as PI3K/Akt and Notch signaling pathways. Specifically, it promotes the expression of genes associated with neural differentiation and survival under stress conditions .
2. Anti-inflammatory Properties
The compound demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory cytokines. In vitro studies suggest that it reduces the secretion of IL-1β and TNF-α while enhancing IL-10 levels in macrophages exposed to inflammatory stimuli. This suggests a potential role in managing inflammatory diseases .
3. Antioxidant Activity
Antioxidant assays have shown that this compound can scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various pathological conditions, including neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound include:
1. Modulation of Signaling Pathways:
- Activation of the PI3K/Akt pathway enhances cell survival and proliferation.
- Inhibition of phosphodiesterases (PDEs) leads to increased levels of cyclic AMP (cAMP), contributing to neuroprotection.
2. Cytokine Regulation:
- The compound alters cytokine profiles in immune cells, promoting an anti-inflammatory environment.
3. Gene Expression Modulation:
- Upregulation of neuroprotective genes and downregulation of pro-apoptotic genes contribute to its neuroprotective effects.
Case Studies
Several studies have documented the effects of this compound in various experimental models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
